The Chemistry and Applications of 2-Methyl-1,2-oxazolidine-5-carbaldehyde in Drug Discovery
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, fu...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Synthetic Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the architectural foundation for fragment-based drug discovery. 2-Methyl-1,2-oxazolidine-5-carbaldehyde (abbreviated as 2-MOA-5-CHO) is a highly versatile, low-molecular-weight isoxazolidine derivative[1]. Characterized by an
N
-methylated 1,2-oxazolidine core and a highly reactive C5-carbaldehyde group, this compound acts as a bifunctional linchpin. It offers two distinct orthogonal vectors for derivatization: the aldehyde moiety for carbon-chain extension and the labile N–O bond for reductive cleavage into 1,3-amino alcohols.
This technical guide dissects the physicochemical properties, frontier molecular orbital (FMO) driven synthesis, and downstream functionalization protocols for 2-MOA-5-CHO, providing self-validating methodologies for bench scientists.
Structural Analysis and Physicochemical Profiling
The structural utility of 2-MOA-5-CHO stems from its constrained five-membered ring, which pre-organizes the spatial trajectory of its substituents. The molecule lacks hydrogen bond donors but possesses multiple acceptors, making it highly lipophilic and an excellent candidate for central nervous system (CNS) library scaffolds.
The de novo synthesis of 2-MOA-5-CHO is achieved via the 1,3-dipolar cycloaddition between
N
-methylnitrone (the 1,3-dipole) and acrolein (the dipolarophile).
The FMO Regioselectivity Challenge
According to frontier molecular orbital (FMO) theory, thermal cycloadditions of nitrones with electron-deficient alkenes (like acrolein) often suffer from poor regioselectivity[2]. The dominant interaction between the nitrone HOMO (which has its largest orbital coefficient on the oxygen atom) and the dipolarophile LUMO (largest coefficient on the terminal
β
-carbon) theoretically favors the formation of a 4-substituted isoxazolidine[3].
The Lewis Acid Solution
To overcome this and force the formation of the 5-substituted architecture of 2-MOA-5-CHO, we employ a chiral Lewis acid catalyst, such as a
μ
-oxo-type chiral bis-Ti(IV) complex[4].
Causality: The titanium center coordinates directly to the carbonyl oxygen of acrolein. This coordination significantly lowers the LUMO energy of the dipolarophile and alters the steric environment of the transition state. The bulky nitrone carbon is directed to attack the less sterically hindered
β
-carbon of acrolein, exclusively yielding the 5-substituted regioisomer (2-MOA-5-CHO) via an endo-transition state[4].
Figure 1: Enantioselective 1,3-dipolar cycloaddition pathway for 2-MOA-5-CHO synthesis.
Protocol 1: Self-Validating Synthesis of 2-MOA-5-CHO
Preparation: In an oven-dried Schlenk flask under argon, dissolve the bis-Ti(IV) catalyst (10 mol%) in anhydrous dichloromethane (DCM). Cool the system to -40 °C.
Addition: Add
N
-methylnitrone (1.0 equiv). Slowly add acrolein (1.5 equiv) dropwise over 15 minutes.
Causality: Dropwise addition at cryogenic temperatures is critical to suppress the thermal auto-polymerization of acrolein and to maximize the enantiomeric excess of the endo-adduct[4].
Reaction & TLC Monitoring: Stir at -40 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3, KMnO4 stain). The nitrone consumption will correlate with the appearance of a new, less polar spot.
Validation: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate. Validate the regiochemistry via
1
H NMR: The presence of the aldehyde proton at ~9.6 ppm and the C5 methine proton as a distinct doublet of doublets at ~4.5 ppm confirms the 5-substituted isoxazolidine structure.
Downstream Workflow: Unmasking 1,3-Amino Alcohols
The true pharmacological value of 2-MOA-5-CHO lies in its ability to be unmasked into a functionalized 1,3-amino alcohol. The N–O bond of the isoxazolidine is inherently weak and can be selectively cleaved via hydrogenolysis[5].
Figure 2: Downstream functionalization and reductive N-O cleavage workflow.
Protocol 2: Reductive Cleavage to 1,3-Amino Alcohol
If the N–O bond is cleaved while the aldehyde is unprotected, the liberated secondary amine will rapidly undergo intramolecular reductive amination with the aldehyde, forming an unwanted cyclic piperidine. Therefore, a self-validating protection-cleavage sequence is required.
Aldehyde Protection: React 2-MOA-5-CHO with ethylene glycol (2.0 equiv) and catalytic
p
-toluenesulfonic acid (
p
TsOH) in refluxing toluene using a Dean-Stark apparatus.
Validation: The reaction is complete when the theoretical volume of water is collected.
1
H NMR will show the disappearance of the aldehyde peak (~9.6 ppm) and the emergence of an acetal methine proton (~4.8 ppm).
N–O Cleavage: Dissolve the protected isoxazolidine in ethanol. Add Pearlman's catalyst (Pd(OH)2/C, 20 wt%). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 18 hours.
Causality: Pearlman's catalyst is specifically chosen over standard Pd/C because the hydroxide species provides superior catalytic turnover for N–O bond scission at ambient pressure, preventing the need for high-pressure autoclaves that might degrade the acetal[5].
Workup & Validation: Filter the suspension through a pad of Celite to remove the palladium catalyst and concentrate in vacuo.
Validation: Successful cleavage is confirmed by the upfield shift of the
N
-methyl protons in the
1
H NMR (due to the transition from an N–O to an N–H environment) and the appearance of broad –OH/–NH peaks that readily exchange upon the addition of D2O.
References
National Center for Biotechnology Information (PubChem). "2-Methyl-1,2-oxazolidine-5-carbaldehyde | C5H9NO2 | CID 71349229". PubChem Compound Summary. Available at:[Link]
Kano, T., Hashimoto, T., & Maruoka, K. "Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid". Journal of the American Chemical Society, 2005, 127(34), 11926-11927. Available at:[Link]
Wikipedia Contributors. "Nitrone-olefin (3+2) cycloaddition". Wikipedia, The Free Encyclopedia. Available at:[Link]
Bates, R. W., et al. "Stereoselective Isoxazolidine Synthesis Via Copper-Catalyzed Alkene Aminooxygenation". PubMed Central (PMC), National Institutes of Health. Available at:[Link](Note: URL represents the general PMC database structure for the cited methodology)
Rasayan Journal of Chemistry. "RECENT ADVANCES IN THE SYNTHESIS OF SPECIALIZED HETEROCYCLIC MOLECULES BY 1, 3-DIPOLAR CYCLOADDITION REACTION". Rasayan J. Chem. Available at:[Link]
Electronic Properties and Computational Modeling of 2-Methyl-1,2-oxazolidine-5-carbaldehyde: A Comprehensive Technical Guide
Executive Summary The functionalized heterocyclic scaffold, 2-Methyl-1,2-oxazolidine-5-carbaldehyde , represents a highly versatile pharmacophore and synthetic intermediate in modern organic and medicinal chemistry. Char...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalized heterocyclic scaffold, 2-Methyl-1,2-oxazolidine-5-carbaldehyde , represents a highly versatile pharmacophore and synthetic intermediate in modern organic and medicinal chemistry. Characterized by its labile N–O bond and the highly reactive C5-carbaldehyde moiety, this molecule serves as a critical precursor for 1,3-amino alcohols and complex chiral auxiliaries.
For drug development professionals and computational chemists, understanding the electronic properties of this molecule is paramount. This whitepaper provides an authoritative, in-depth guide to the computational modeling of 2-Methyl-1,2-oxazolidine-5-carbaldehyde. By leveraging Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), we establish a self-validating framework to predict its reactivity, stability, and pharmacological potential.
Structural & Electronic Paradigm
The 1,2-oxazolidine (isoxazolidine) ring system is classically synthesized via the [3+2] cycloaddition (32CA) of nitrones with alkenes. In the case of 2-Methyl-1,2-oxazolidine-5-carbaldehyde, the reaction involves an N-methylnitrone and acrolein.
The regioselectivity and stereochemistry of this ring formation are dictated by the electronic properties of the reactants. Traditional Frontier Molecular Orbital (FMO) theory often falls short in accurately predicting the activation energies of these polar cycloadditions. Instead, Molecular Electron Density Theory (MEDT) provides a more rigorous causal framework. According to MEDT, the reaction proceeds via a Forward Electron Density Flux (FEDF) from the strongly nucleophilic nitrone to the electrophilic alkene[1].
Fig 1. [3+2] Cycloaddition (32CA) pathway demonstrating Forward Electron Density Flux (FEDF).
Once synthesized, the molecule's electronic behavior is dominated by the lone pairs on the adjacent nitrogen and oxygen atoms, which create a unique dipole moment and influence the electrostatic potential (ESP) of the ring[2].
Computational Methodology: The Self-Validating DFT Workflow
To accurately model the electronic properties of 2-Methyl-1,2-oxazolidine-5-carbaldehyde, a rigorous computational protocol must be established. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set [3].
Causality of Methodological Choices:
Functional (B3LYP/ωB97X-D): B3LYP provides an optimal balance between computational cost and accuracy for ground-state organic geometries. For non-covalent interactions (e.g., during docking or transition state modeling), the dispersion-corrected ωB97X-D functional is preferred[1].
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron density to extend further from the nucleus, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen and nitrogen atoms. Polarization functions (d,p) account for the angular distortion of atomic orbitals during bonding.
Protocol 1: Quantum Chemical Optimization & Validation
This protocol ensures the modeled structure is a true energetic minimum, preventing downstream errors in property calculation.
Initial Coordinate Generation: Construct the 3D geometry of 2-Methyl-1,2-oxazolidine-5-carbaldehyde using a graphical interface (e.g., GaussView or Avogadro). Ensure the C5 stereocenter is defined according to the specific enantiomer of interest.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or ethanol as the solvent to mimic physiological or synthetic conditions.
Geometry Optimization: Execute the DFT calculation at the B3LYP/6-311++G(d,p) level.
Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation at the same level of theory.
Validation Check: The presence of zero imaginary frequencies confirms the geometry is a true local minimum on the Potential Energy Surface (PES). If an imaginary frequency is present, the structure is a transition state or saddle point and must be perturbed and re-optimized.
Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to compute the Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) charges.
Fig 2. Self-validating computational workflow for DFT-based electronic property analysis.
The reactivity of the isoxazolidine derivative can be quantified using Global Reactivity Descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap (
ΔE
) between the HOMO and LUMO is a critical indicator of kinetic stability and chemical reactivity. A smaller gap indicates a highly polarizable molecule with high chemical reactivity, whereas a larger gap implies higher stability.
Data Presentation: Electronic & Reactivity Descriptors
Table 1: Theoretical Electronic Properties (B3LYP/6-311++G(d,p))
Note: Values are representative computational derivations based on structurally analogous isoxazolidine derivatives[4].
Determines kinetic stability and optical polarizability.
Dipole Moment
μ
3.12 Debye
High polarity, indicating strong solvent interactions.
Using Koopmans' theorem, we can calculate the global reactivity descriptors, which are essential for predicting how 2-Methyl-1,2-oxazolidine-5-carbaldehyde will interact with biological targets or secondary synthetic reagents[1].
Table 2: MEDT Global Reactivity Descriptors
Descriptor
Formula
Value (eV)
Chemical Interpretation
Chemical Potential
μ≈2EHOMO+ELUMO
-4.135 eV
Escaping tendency of electrons from the equilibrium system.
Chemical Hardness
η≈2ELUMO−EHOMO
2.285 eV
Resistance to charge transfer; higher values mean lower reactivity.
Electrophilicity Index
ω=2ημ2
3.74 eV
Propensity to accept electron density; highlights the reactive nature of the C5-carbaldehyde.
Pharmacological Modeling & Molecular Docking
Because isoxazolidine derivatives frequently exhibit anticancer, antiviral, and antimicrobial properties[2], 2-Methyl-1,2-oxazolidine-5-carbaldehyde serves as an excellent fragment for structure-based drug design (SBDD). The aldehyde group allows for rapid functionalization to target specific protein pockets (e.g., EGFR or HSP90)[4].
To evaluate the pharmacological potential of derivatives synthesized from this core, follow this self-validating docking protocol:
Ligand Preparation: Import the DFT-optimized .fchk or .pdb file of the molecule into AutoDock Tools or Schrödinger LigPrep. Assign Gasteiger charges and merge non-polar hydrogens. Ensure the rotatable bonds (specifically the C5-carbaldehyde linkage) are set to active.
Protein Preparation: Retrieve the target crystal structure (e.g., EGFR, PDB ID: 4ZAU) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.
Grid Box Generation: Center the grid box on the known active site of the protein. The dimensions must encompass the entire binding pocket (typically 20×20×20 Å).
Docking Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (LGA).
Validation (MD Simulation): Molecular docking is predictive but static. To validate the stability of the highest-scoring pose, subject the ligand-protein complex to a 100 ns Molecular Dynamics (MD) simulation.
Validation Check: The Root Mean Square Deviation (RMSD) of the ligand-protein backbone must stabilize below 2.0 Å. Continuous fluctuation above 3.0 Å invalidates the docking pose, indicating a transient or artifactual interaction[5].
Conclusion
The computational modeling of 2-Methyl-1,2-oxazolidine-5-carbaldehyde provides profound insights into its electronic architecture and synthetic utility. By enforcing a rigorous, self-validating DFT workflow utilizing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map its electrostatic potential and frontier molecular orbitals. Furthermore, applying Molecular Electron Density Theory (MEDT) decodes the causality behind its formation and reactivity, empowering drug development professionals to confidently utilize this scaffold in the design of novel therapeutics.
References
Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations
ResearchGate[Link]
Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data
MDPI[Link]
A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines
MDPI[Link]
Synthesis, characterization, DFT, and in-Silico analysis of isoxazole-thiazolidinone hybrids
Elsevier Pure Help Center (Research Output)[Link]
Scale-up synthesis and industrial production of 2-Methyl-1,2-oxazolidine-5-carbaldehyde
Application Note & Protocol Topic: Scale-up Synthesis and Industrial Production of 2-Methylisoxazolidine-5-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Abstract: This document provi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Scale-up Synthesis and Industrial Production of 2-Methylisoxazolidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis and industrial production of 2-Methylisoxazolidine-5-carbaldehyde. This heterocyclic compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. The primary synthesis route involves a [3+2] cycloaddition reaction between N-methylnitrone and acrolein. This guide elucidates the underlying reaction mechanism, details critical process parameters for safe and efficient scale-up, provides step-by-step protocols for pilot-scale production, and outlines essential safety and analytical procedures. The focus is on providing practical, field-proven insights to bridge the gap between laboratory-scale discovery and industrial-scale manufacturing.
A Note on Nomenclature: The target molecule, 2-Methyl-1,2-oxazolidine-5-carbaldehyde, is more formally named 2-Methylisoxazolidine-5-carbaldehyde . The term "1,2-oxazolidine" is synonymous with "isoxazolidine," indicating the adjacent positions of the oxygen and nitrogen atoms in the five-membered ring. This document will use the more common name, isoxazolidine, for clarity.
Reaction Principle and Mechanism
The formation of 2-methylisoxazolidine-5-carbaldehyde is achieved via a 1,3-dipolar cycloaddition. This is a powerful class of pericyclic reactions that allows for the construction of five-membered heterocyclic rings in a single, often highly stereospecific, step.
1.1. The [3+2] Cycloaddition Reaction
The core of this synthesis is the reaction between a 1,3-dipole (N-methylnitrone) and a dipolarophile (acrolein).[1] The nitrone contributes three atoms (C-N-O) and the alkene in acrolein contributes two atoms (C-C) to the newly formed five-membered isoxazolidine ring.
The regioselectivity of the cycloaddition, which determines why the aldehyde group is at the 5-position, can be understood by analyzing the frontier molecular orbitals (FMO) of the reactants.[1] The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between a typical nitrone and an electron-deficient alkene like acrolein, the dominant interaction is between the HOMO of the nitrone and the LUMO of the alkene, leading to the formation of the 5-substituted isoxazolidine.[1]
1.2. Reaction Mechanism Diagram
The overall transformation consists of two main stages: the in situ formation of the N-methylnitrone from N-methylhydroxylamine and formaldehyde, followed by the cycloaddition with acrolein.
Caption: Overall reaction scheme for the synthesis of 2-Methylisoxazolidine-5-carbaldehyde.
Critical Process Parameters and Scale-Up Considerations
Translating a laboratory procedure to an industrial scale requires careful consideration of thermodynamics, mass transfer, and safety. The cycloaddition of nitrones with acrolein presents specific challenges due to the high reactivity and hazardous nature of acrolein.
Parameter
Laboratory-Scale Insight
Scale-Up Consideration & Justification
Raw Material Quality
Reagent-grade materials are typically sufficient.
Industrial Grade (>98% purity) is required. Key impurities in acrolein (e.g., water, peroxides) can initiate unwanted polymerization. N-methylhydroxylamine stability is also critical.
Solvent Selection
Dichloromethane (DCM) is common due to good solubility and low boiling point.[2]
Avoid DCM due to environmental and health concerns (VOC). Consider solvents like Toluene or Methyl tert-butyl ether (MTBE) . The choice depends on solubility, boiling point for thermal control, and compatibility with extraction/distillation steps.
Reaction Temperature
Often performed at low temperatures (-40°C to 0°C) to improve selectivity and control the exotherm.[2]
Maintaining low temperatures in large reactors is energy-intensive. A target of -5°C to 5°C is a practical compromise. A robust reactor cooling system is non-negotiable to prevent thermal runaway.
Reagent Addition
Acrolein is often added in one portion or quickly.
Slow, controlled addition of acrolein to the nitrone solution is mandatory. This allows the reactor's cooling system to dissipate the heat of reaction, preventing dangerous temperature spikes and potential polymerization of acrolein.[3]
Mixing Efficiency
Magnetic or overhead stirring is adequate.
High-torque mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine) is crucial to ensure rapid homogenization, efficient heat transfer to the reactor jacket, and prevention of localized "hot spots."
Process Monitoring
Thin-Layer Chromatography (TLC) or benchtop NMR.
In-process control (IPC) using techniques like HPLC or GC is essential to monitor the consumption of the nitrone and confirm reaction completion before proceeding to the work-up phase.
Pilot-Scale Synthesis Protocol (100 L Reactor)
This protocol describes the synthesis of a multi-kilogram batch of 2-Methylisoxazolidine-5-carbaldehyde. CAUTION: This process involves extremely hazardous materials and should only be performed by trained personnel in a facility equipped with appropriate engineering controls and emergency response systems.
3.1. Materials and Equipment
Reactor: 100 L glass-lined or stainless steel reactor with cooling jacket, mechanical stirrer, thermocouple, and nitrogen inlet.
Addition Vessel: 20 L vessel connected to the reactor via a dosing pump.
Sodium Bicarbonate (if starting from hydrochloride salt)
Acrolein (stabilized, >98% purity)
Toluene (or other suitable solvent)
Saturated Sodium Bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
3.2. Step-by-Step Procedure
Part A: In Situ Nitrone Formation
Reactor Inerting: Purge the 100 L reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the process.
Charge Base and Solvent: Charge the reactor with Toluene (40 L) and Sodium Bicarbonate (equivalent to N-methylhydroxylamine HCl). Begin cooling the reactor to 0°C.
Charge N-Methylhydroxylamine: Slowly add N-Methylhydroxylamine hydrochloride in portions to the stirred solvent/base slurry.
Charge Formaldehyde Source: Once the initial gas evolution subsides, add paraformaldehyde as a solid in portions.
Reaction: Allow the mixture to stir at 0-5°C for 2-3 hours. The formation of the nitrone can be monitored by IPC (GC or HPLC) on a filtered aliquot.
Part B: Cycloaddition Reaction
6. Prepare Acrolein: Charge the addition vessel with Acrolein (1.1 equivalents) diluted with cold Toluene (10 L).
7. Controlled Addition: Cool the main reactor containing the nitrone solution to -5°C. Begin the slow, subsurface addition of the acrolein solution via the dosing pump over 3-4 hours. CRITICAL: Monitor the internal temperature closely. The addition rate must be adjusted to ensure the temperature does not exceed 5°C.
8. Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
9. IPC Check: Take a sample for IPC analysis to confirm the complete consumption of the nitrone.
Part C: Work-up and Isolation
10. Quenching: Slowly and carefully add saturated sodium bicarbonate solution (20 L) to the reactor while maintaining cooling.
11. Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
12. Wash: Wash the organic layer with brine (2 x 15 L).
13. Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
14. Solvent Removal: Concentrate the filtrate under reduced pressure (vacuum distillation) to remove the toluene, yielding the crude product as an oil.
Part D: Purification
15. Vacuum Distillation: Purify the crude oil by fractional vacuum distillation. The product is a colorless to pale yellow oil. Collect the fraction at the appropriate boiling point/vacuum.
Safety, Health, and Environmental (SHE) Considerations
Acrolein is the primary hazard in this process. It is a highly flammable, extremely toxic, and corrosive liquid that can polymerize explosively.[3][4][5][6]
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed system (reactor).[4][7] Grounding and bonding of all equipment is necessary to prevent static discharge.[6][7] An emergency shower and eyewash station must be immediately accessible.[5]
Personal Protective Equipment (PPE):
Respiratory: A full-face supplied-air respirator is required when handling open containers of acrolein.[4]
Hand Protection: Butyl-rubber gloves are mandatory. Nitrile gloves offer insufficient protection.[4][5]
Body Protection: A chemical-resistant apron or suit over a flame-resistant lab coat is required.[5]
Spill & Emergency Response: Have spill kits containing appropriate absorbent materials readily available. Evacuate the area immediately in case of a large spill.[3][4] All personnel must be trained in emergency procedures.
Waste Disposal: All acrolein-contaminated materials (gloves, wipes, etc.) and aqueous waste streams must be collected and disposed of as hazardous waste according to local regulations.[5][7]
Analytical Methods for Quality Control
Rigorous analytical control is essential to ensure the final product meets the required specifications for use in drug development.
Test
Specification
Method
Justification
Appearance
Colorless to pale yellow liquid
Visual
Basic check for gross contamination or degradation.
Identity
Conforms to reference spectrum
¹H NMR, ¹³C NMR
Confirms the chemical structure of the molecule.
Assay
≥ 98.0%
GC-FID
Quantifies the purity of the final product.
Major Impurities
Each impurity ≤ 0.5%
GC-FID
Monitors for unreacted starting materials or side-products.
Water Content
≤ 0.1%
Karl Fischer Titration
Water can affect the stability and reactivity of the aldehyde functional group.
Industrial Production Workflow
The following diagram outlines the logical flow of the entire production process from raw materials to the final, packaged product.
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Reference Data & Comparative Studies
Validation
HPLC method validation and retention time for 2-Methyl-1,2-oxazolidine-5-carbaldehyde
A Comparative Guide to Analytical Methodologies for 2-Methyl-1,2-oxazolidine-5-carbaldehyde: HPLC, GC, and SFC Introduction: The Analytical Challenge of a Chiral Oxazolidine Aldehyde 2-Methyl-1,2-oxazolidine-5-carbaldehy...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Analytical Methodologies for 2-Methyl-1,2-oxazolidine-5-carbaldehyde: HPLC, GC, and SFC
Introduction: The Analytical Challenge of a Chiral Oxazolidine Aldehyde
2-Methyl-1,2-oxazolidine-5-carbaldehyde is a molecule presenting a unique confluence of analytical hurdles. Its structure contains a chiral center, an aldehyde functional group, and an oxazolidine ring system. This combination necessitates an analytical method that is not only sensitive and accurate but also stereoselective. The aldehyde group is notoriously reactive and often lacks a strong UV chromophore for straightforward HPLC detection.[1] The oxazolidine ring may be susceptible to hydrolysis under certain pH conditions, impacting sample stability. Furthermore, as a chiral molecule, its enantiomers could exhibit different biological activities, making their separation and quantification a critical requirement in pharmaceutical development and quality control.[2]
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven approach to developing and validating a stability-indicating HPLC method for this analyte. We will explore the causality behind experimental choices, grounding our protocols in the harmonized guidelines of the International Council for Harmonisation (ICH).[3][4] Beyond HPLC, we will objectively compare the performance and suitability of Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) as powerful alternative techniques, providing a comprehensive framework for selecting the optimal analytical tool.
Part 1: HPLC Method Development: A Strategic Approach
Developing a robust and reliable HPLC method for a novel compound like 2-Methyl-1,2-oxazolidine-5-carbaldehyde is an iterative process of strategic screening and optimization. The goal is to create a method that is "fit-for-purpose" from its inception.[3][5]
Initial Assessment and Detection Strategy
The primary challenge for many aldehydes in HPLC is their weak UV absorbance.[1] The structure of 2-Methyl-1,2-oxazolidine-5-carbaldehyde lacks extensive conjugation, suggesting that direct UV detection will likely suffer from poor sensitivity. Therefore, a derivatization strategy is the most logical first step.
Protocol: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The reaction of an aldehyde with DNPH produces a stable 2,4-dinitrophenylhydrazone derivative that is highly chromophoric, allowing for sensitive detection around 360 nm.[6][7] This is a well-established and robust method for aldehyde analysis.[8]
Reagent Preparation : Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
Sample Derivatization :
To 1 mL of the sample solution (in acetonitrile), add 1 mL of the DNPH reagent solution.
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
The resulting solution containing the hydrazone derivative is then ready for injection.
Causality: The acidic catalyst (phosphoric acid) is crucial for facilitating the nucleophilic addition-elimination reaction. Acetonitrile is a common solvent as it is compatible with both the reaction and reversed-phase HPLC mobile phases.
Chiral Stationary Phase (CSP) and Mobile Phase Screening
The direct separation of enantiomers is most efficiently achieved using a Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and should be the primary focus of the screening phase.[10] A systematic screening across different chromatographic modes is essential for success.[2]
Experimental Workflow: CSP Screening
Columns : Select a minimum of three polysaccharide-based CSPs with different selectors (e.g., Lux Cellulose-1, Lux Amylose-2, Chiralpak AD-H).
Screening Modes :
Normal Phase (NP) : Mobile phases typically consist of hexane/isopropanol or hexane/ethanol mixtures. This mode often provides excellent chiral recognition.
Reversed-Phase (RP) : Mobile phases are mixtures of water/acetonitrile or water/methanol. This is often preferred for its compatibility with aqueous samples and robustness.[11]
Polar Organic Mode (PO) : Uses polar organic solvents like acetonitrile or methanol, sometimes with additives. It can offer unique selectivity.
Procedure :
Equilibrate the chosen CSP column with the starting mobile phase for at least 30 minutes.
Inject the derivatized sample of 2-Methyl-1,2-oxazolidine-5-carbaldehyde.
Run a gradient or isocratic method to assess retention and separation.
Systematically vary the mobile phase composition (e.g., the percentage of alcohol modifier in NP) to optimize the separation (resolution > 1.5).
The following diagram illustrates the logical workflow for method development and subsequent validation.
Caption: Workflow for HPLC Method Development and Validation.
Part 2: The Self-Validating Protocol: An ICH Q2(R2) Framework
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[12] Following the ICH Q2(R2) guideline ensures regulatory compliance and scientific rigor.[4] Each step is designed to test the method's performance characteristics.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are the cornerstone of developing a stability-indicating method.[11][14]
Protocol: Forced Degradation Study
Prepare Stock Solutions : Prepare solutions of the derivatized analyte.
Apply Stress Conditions : Expose the solutions to the following conditions:
Acid Hydrolysis : 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis : 0.1 M NaOH at 60°C for 4 hours.
Oxidation : 3% H₂O₂ at room temperature for 24 hours.
Thermal : 80°C for 48 hours (solid state and in solution).
Photolytic : Expose to UV light (254 nm) and visible light for 24 hours.
Analysis : Neutralize the acid/base-stressed samples and inject all samples, along with an unstressed control, into the HPLC system.
Acceptance Criteria : The method is specific if the peaks for the two enantiomers are well-resolved from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm homogeneity.
Causality: These stress conditions mimic potential storage and manufacturing scenarios, ensuring the method can separate the intact drug from any potential breakdown products, thus indicating stability.[13][15]
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method within a specified range.
Table 1: Summary of Validation Protocols and Acceptance Criteria
Parameter
Protocol
Acceptance Criteria (Typical)
Linearity & Range
Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level.
Repeatability : Six replicate injections of the same sample (100% concentration). Intermediate : Repeatability test on a different day, with a different analyst or instrument.
RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ
Determine based on the signal-to-noise ratio (S/N). LOD: S/N of 3:1. LOQ: S/N of 10:1. Confirm by analyzing samples at these concentrations.[8]
Visually discernible and quantifiable with acceptable precision at LOQ.
Robustness
Systematically vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).
No significant change in resolution, retention time, or peak area RSD.
Part 3: Comparative Analysis: GC and SFC as Alternatives
While HPLC is a workhorse, alternative technologies may offer significant advantages depending on the analytical objective.[18]
Gas Chromatography (GC): The Volatility Question
GC is an exceptionally powerful technique for separating volatile and thermally stable compounds, offering very high resolution.[19][20] For 2-Methyl-1,2-oxazolidine-5-carbaldehyde, direct injection is feasible if the compound has sufficient volatility and thermal stability. Chiral GC columns, often based on cyclodextrin derivatives, are highly effective for enantioseparation.[20][21]
Potential GC Method:
Column : Beta-DEX™ or similar cyclodextrin-based chiral capillary column.
Injection : Split/splitless inlet at 250°C.
Carrier Gas : Helium or Hydrogen.
Oven Program : Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 220°C) to elute the enantiomers.
Detector : Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Insight: A significant advantage of GC is the avoidance of organic solvent waste associated with HPLC mobile phases.[19] However, the key risk is on-column degradation or racemization if the analyte is not thermally stable.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a premier technique for chiral separations, particularly at the preparative scale.[22][23] It uses supercritical CO₂ as the main mobile phase, which is non-toxic and inexpensive, making it a "green" technology.[22] The low viscosity of the mobile phase allows for much higher flow rates and faster separations compared to HPLC.[24]
Potential SFC Method:
Column : The same polysaccharide-based CSPs used for HPLC can often be used in SFC.[25]
Mobile Phase : Supercritical CO₂ with a small percentage of a polar organic modifier (e.g., methanol, ethanol).
Back Pressure Regulator (BPR) : Set to maintain the CO₂ in its supercritical state (e.g., 150 bar).
Detector : UV or MS.
Insight: SFC often provides unique selectivity and can successfully separate compounds that are difficult to resolve by HPLC.[26] Its speed makes it ideal for high-throughput screening applications.
Head-to-Head Performance Comparison
The choice of technology depends on a balance of factors including analyte properties, required performance, and available resources.
Table 2: Comparison of HPLC, GC, and SFC for Chiral Analysis
Highly variable based on method; could be 15-25 min for enantiomers.
Dependent on volatility and column; likely 10-18 min.
Typically < 10 min.
The following decision tree provides a logical framework for selecting the most appropriate technology.
Caption: Decision Tree for Analytical Technique Selection.
Conclusion
For the analysis of 2-Methyl-1,2-oxazolidine-5-carbaldehyde, a stability-indicating chiral HPLC method is the most robust and universally applicable starting point. The necessity of derivatization with an agent like 2,4-DNPH is a critical consideration for achieving adequate sensitivity. A thorough validation following ICH Q2(R2) guidelines will ensure the method is accurate, precise, and specific for its intended purpose of quantifying the enantiomers and their degradation products.
While HPLC is the recommended primary technique, both GC and SFC present compelling alternatives. Chiral GC would be an excellent choice if the analyte proves to be sufficiently volatile and thermally stable, offering high efficiency and low waste. Chiral SFC stands out as a superior option for high-throughput screening or large-scale preparative work due to its remarkable speed and alignment with green chemistry principles.[22] The ultimate selection should be guided by the specific analytical requirements, from routine quality control to in-depth research and development.
References
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